molecular formula C10H14CuO4 B8057568 copper(2+) bis(4-oxopent-2-en-2-olate)

copper(2+) bis(4-oxopent-2-en-2-olate)

Cat. No.: B8057568
M. Wt: 261.76 g/mol
InChI Key: QYJPSWYYEKYVEJ-UHFFFAOYSA-L
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Preparation Methods

copper(2+) bis(4-oxopent-2-en-2-olate) can be synthesized through several methods. One common synthetic route involves the reaction of copper nitrate trihydrate with acetylacetone in the presence of ammonia. The reaction conditions typically involve dissolving copper nitrate trihydrate in water, adding concentrated ammonia, and then adding acetylacetone to form a blue precipitate . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

copper(2+) bis(4-oxopent-2-en-2-olate) undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form copper(III) complexes.

    Reduction: It can be reduced to copper(I) complexes.

    Substitution: It can undergo ligand exchange reactions with other ligands. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Scientific Research Applications

copper(2+) bis(4-oxopent-2-en-2-olate) has numerous scientific research applications:

Mechanism of Action

The mechanism of action of copper(2+) bis(4-oxopent-2-en-2-olate) involves its ability to coordinate with various substrates and catalyze reactions. In biological systems, it can interact with DNA and induce cell death through DNA fragmentation. The molecular targets and pathways involved include DNA binding and disruption of cellular processes .

Comparison with Similar Compounds

copper(2+) bis(4-oxopent-2-en-2-olate) is unique due to its specific coordination environment and reactivity. Similar compounds include:

These compounds share similar coordination environments but differ in their specific reactivity and applications, highlighting the uniqueness of copper(2+) bis(4-oxopent-2-en-2-olate) in certain contexts.

Properties

IUPAC Name

copper;4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Cu/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJPSWYYEKYVEJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14CuO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue solid; [HSDB] Blue crystalline solid; [MSDSonline]
Record name Cupric acetylacetonate
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Boiling Point

Sublimes
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54
Record name CUPRIC ACETYLACETONATE
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Solubility

Slightly soluble in water; soluble in chloroform
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54
Record name CUPRIC ACETYLACETONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Blue powder

CAS No.

13395-16-9
Record name Copper, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)-
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Record name Copper(II) 4-oxopent-2-en-2-olate
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Record name CUPRIC ACETYLACETONATE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

284 C degrees (decomposes)
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 4-54
Record name CUPRIC ACETYLACETONATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/256
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

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